1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid
Overview
Description
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It plays a crucial role in the metabolism of endogenous chemical mediators.
Mode of Action
The compound interacts with the sEH enzyme by binding to its active site. The presence of the 1; 5-diarylpyrazole group in the compound is sterically hindered, which has been proven to decrease sEH inhibition . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of certain bioactive epoxides.
Biochemical Pathways
The inhibition of sEH affects the metabolism of aliphatic epoxides such as fatty acid epoxides . These epoxides are involved in various biochemical pathways, including inflammation and blood pressure regulation. By inhibiting sEH, the compound can potentially modulate these pathways and their downstream effects.
Result of Action
The inhibition of sEH by the compound can lead to the modulation of biochemical pathways involved in inflammation and blood pressure regulation . This could potentially result in anti-inflammatory effects and blood pressure reduction, although further studies are needed to confirm these effects.
Biochemical Analysis
Biochemical Properties
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key proteins involved in these pathways. This compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects have been reported, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit enzymes involved in the breakdown of certain substrates, resulting in the accumulation of these substrates and their downstream metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it can bind to proteins that facilitate its distribution within the cell, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence metabolic processes.
Properties
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-9-11(20(2,18)19)6-7-12(10)15-8-4-3-5-13(15)14(16)17/h6-7,9,13H,3-5,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEQXXXPDXAHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167107 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188371-40-5 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188371-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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